Comprehensive Synthesis Guide: 3-Azetidinomethyl-4'-trifluoromethylbenzophenone
Comprehensive Synthesis Guide: 3-Azetidinomethyl-4'-trifluoromethylbenzophenone
The following technical guide details the synthesis of 3-Azetidinomethyl-4'-trifluoromethylbenzophenone , a structural motif relevant to CNS-active pharmacophores and Monoacylglycerol Lipase (MAGL) inhibitor development.
Executive Summary & Retrosynthetic Analysis
Target Molecule (TM): (3-(azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
Molecular Formula: C
-
Benzophenone Core: Provides the rigid diaryl scaffold.
-
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability (para-position on Ring A).
-
Azetidine Moiety: A strained, four-membered amine ring attached via a methylene bridge (meta-position on Ring B), serving as a basic pharmacophore.[1]
Retrosynthetic Logic
The synthesis is designed using a convergent C-N bond formation strategy. The high ring strain of azetidine (~25 kcal/mol) necessitates its introduction in the final stage to avoid ring-opening side reactions during harsh upstream conditions (e.g., radical bromination).
-
Disconnection 1 (C-N Bond): The benzylic amine is cleaved to reveal the nucleophile Azetidine and the electrophile 3-(Bromomethyl)-4'-trifluoromethylbenzophenone .
-
Disconnection 2 (Functional Group Interconversion): The benzylic bromide is derived from a 3-Methyl precursor via radical halogenation.
-
Disconnection 3 (C-C Bond): The benzophenone core is assembled via a Grignard addition to a nitrile. This ensures regiocontrol, guaranteeing the meta relationship of the methyl group which is difficult to achieve via Friedel-Crafts acylation of toluene.
Figure 1: Retrosynthetic analysis showing the disconnection of the target molecule into commercially available precursors.
Detailed Synthetic Pathway[2][3][4][5][6][7][8]
Phase 1: Construction of the Benzophenone Core
Objective: Synthesize 3-methyl-4'-trifluoromethylbenzophenone . Methodology: Grignard Addition followed by Acid Hydrolysis.
Reaction Scheme
-
Grignard Formation: 3-Bromotoluene + Mg
3-Tolylmagnesium bromide. -
Addition: 3-Tolylmagnesium bromide + 4-(Trifluoromethyl)benzonitrile
Imine salt. -
Hydrolysis: Imine salt + H
O Ketone.
Experimental Protocol
-
Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 equiv). Add a crystal of Iodine and heat gently to sublime I
(activates Mg surface). -
Grignard Generation: Add anhydrous THF (tetrahydrofuran). Dropwise add 3-Bromotoluene (1.0 equiv) in THF. Maintain a gentle reflux. If initiation is slow, add a drop of 1,2-dibromoethane. Stir for 1 hour after addition until Mg is consumed.
-
Coupling: Cool the Grignard solution to 0°C. Dropwise add a solution of 4-(Trifluoromethyl)benzonitrile (0.9 equiv) in THF. The nitrile is used as the limiting reagent to simplify purification.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. The solution will turn dark red/brown (formation of the magnesium ketimine salt).
-
Hydrolysis: Cool to 0°C. Quench carefully with 6M HCl (exothermic). Reflux the biphasic mixture for 2 hours to hydrolyze the intermediate imine to the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO
and Brine. Dry over MgSO . -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
Mechanistic Insight: The nitrile route is superior to using 4-trifluoromethylbenzoyl chloride because Grignard reagents often over-add to acid chlorides (forming tertiary alcohols). The nitrile forms a stable imine-magnesium salt that stops at the ketone stage upon hydrolysis [1].
Phase 2: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the methyl group to 3-(bromomethyl)-4'-trifluoromethylbenzophenone . Methodology: Radical substitution using N-Bromosuccinimide (NBS).
Experimental Protocol
-
Setup: Dissolve 3-methyl-4'-trifluoromethylbenzophenone (1.0 equiv) in CCl
or Trifluorotoluene (PhCF , a greener alternative). -
Reagents: Add NBS (1.05 equiv) and a radical initiator, AIBN (Azobisisobutyronitrile, 0.05 equiv).
-
Reaction: Reflux the mixture (approx. 80°C). Monitor the reaction closely by TLC. The reaction is complete when the succinimide byproduct floats to the top (in CCl
) or precipitates.-
Critical Note: Do not over-run; bis-bromination can occur.
-
-
Workup: Cool to RT. Filter off the succinimide solid. Concentrate the filtrate.
-
Purification: Recrystallize from cyclohexane or use rapid silica filtration. Benzylic bromides are unstable on silica for long periods.
Mechanistic Insight: The reaction proceeds via a radical chain mechanism. The trifluoromethyl group on the distal ring deactivates the system slightly but does not interfere with the benzylic radical stability on the 3-position. Light irradiation (hv) can be used instead of AIBN to initiate the homolytic cleavage [2].
Phase 3: Azetidine Alkylation
Objective: Final assembly of 3-Azetidinomethyl-4'-trifluoromethylbenzophenone .
Methodology: S
Experimental Protocol
-
Reagents: Dissolve Azetidine hydrochloride (1.2 equiv) in anhydrous Acetonitrile (MeCN).
-
Base: Add powdered Potassium Carbonate (K
CO , 3.0 equiv). The excess base is required to neutralize the HCl salt of azetidine and scavenge the HBr generated during alkylation. -
Addition: Add the 3-(bromomethyl)-4'-trifluoromethylbenzophenone (1.0 equiv) dissolved in MeCN dropwise at RT.
-
Conditions: Heat to 60°C for 4–6 hours.
-
Safety: Azetidine is a strained ring and potential alkylating agent; handle in a fume hood.
-
-
Workup: Filter off inorganic solids. Evaporate solvent.[2][3][4][5] Dissolve residue in DCM, wash with water.
-
Final Purification: The product is an amine. Purify via flash chromatography using DCM/MeOH (95:5) with 1% NH
OH (to keep the amine free-based).
Data Summary Table:
| Step | Reactant A | Reactant B | Reagents/Cat. | Solvent | Key Condition | Yield (Est.) |
| 1 | 3-Bromotoluene | 4-CF | Mg, I | THF | Reflux/Hydrolysis | 75-85% |
| 2 | Intermediate 1 | NBS | AIBN | PhCF | Radical Reflux | 65-75% |
| 3 | Intermediate 2 | Azetidine HCl | K | MeCN | 60°C, S | 60-70% |
Mechanistic & Workflow Visualization
The following diagram illustrates the complete forward synthesis pathway, highlighting the specific reagents and intermediate structures.
Figure 2: Forward synthesis workflow from commercial starting materials to the final target.[1]
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (CDCl
, 400 MHz):-
Azetidine Ring: Look for a triplet/multiplet at
~3.2 ppm (4H, -protons) and a quintet at ~2.1 ppm (2H, -protons). -
Benzylic Methylene: A sharp singlet at
~3.6–3.7 ppm (Ar-CH -N). -
Aromatic Region: Distinct splitting patterns. The 4-trifluoromethyl ring will show an AA'BB' doublet system (
~7.7–7.9 ppm). The 3-substituted ring will show a complex pattern (singlet for H2, doublets for H4/H6).
-
-
13C NMR:
-
Carbonyl: Characteristic peak at
~195 ppm. -
CF
: Quartet at ~124 ppm ( Hz).
-
-
Mass Spectrometry (ESI+):
-
Expect a molecular ion peak
at 320.12 m/z .
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Grignard addition to nitriles).
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic Chemistry Frontiers. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanisms for S_N2 and Radical Substitution).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
